1,2-Didecyl-4,5-dimethoxybenzene
Description
Properties
CAS No. |
919800-82-1 |
|---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1,2-didecyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-5-7-9-11-13-15-17-19-21-25-23-27(29-3)28(30-4)24-26(25)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChI Key |
WYKUVMDUHXZUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Didecyl 4,5 Dimethoxybenzene and Its Analogs
Precursor Synthesis and Functionalization Strategies
The construction of 1,2-Didecyl-4,5-dimethoxybenzene begins with the synthesis of the core aromatic scaffold, followed by the attachment of the long alkyl chains.
Synthesis of Substituted Dimethoxybenzene Scaffolds
The foundational precursor for the target molecule is a dimethoxybenzene ring. The synthesis of 1,2-dimethoxybenzene (B1683551), also known as veratrole, typically starts from catechol. In a common industrial method, catechol is reacted with a methylating agent like methyl chloride in the presence of a strong base (such as sodium hydroxide, potassium hydroxide, or sodium methylate) and water as a solvent within an autoclave. The reaction temperature is generally maintained between 50 to 100°C under pressure.
The molar ratio of the base and the methylating agent to catechol is crucial for driving the reaction to completion, with ratios typically ranging from 2:1 to 3:1. This process ensures the methylation of both hydroxyl groups of catechol to form the stable 1,2-dimethoxybenzene scaffold, which serves as the starting point for subsequent functionalization.
Introduction of Decyl Chains via Alkylation Reactions, including Friedel-Crafts Alkylation
With the dimethoxybenzene core in hand, the next step is to attach the two decyl chains. The Friedel-Crafts reaction is a primary method for adding alkyl groups to aromatic rings. umkc.edu This electrophilic aromatic substitution involves reacting the aromatic compound with an alkylating agent in the presence of a catalyst. umkc.edu
For introducing long, straight chains like decyl groups, a direct Friedel-Crafts alkylation using a decyl halide (e.g., 1-chlorodecane) and a Lewis acid catalyst (e.g., AlCl₃) is often problematic. The primary carbocation that would form from the decyl halide is prone to rearrangement, leading to branched alkylbenzene products instead of the desired straight-chain isomer. chemistrysteps.comccsf.edu
To circumvent this issue, a two-step Friedel-Crafts acylation-reduction sequence is the preferred method. chemistrysteps.comlumenlearning.com
Friedel-Crafts Acylation: The 1,2-dimethoxybenzene is first reacted with an acylating agent, such as decanoyl chloride (CH₃(CH₂)₈COCl), in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). This reaction introduces a decanoyl group onto the aromatic ring. Unlike alkyl carbocations, the acylium ion intermediate (R-C≡O⁺) is stabilized by resonance and does not undergo rearrangement. lumenlearning.com This ensures that the ten-carbon chain is attached as a linear keto group.
Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group (-CH₂-). This converts the acylbenzene into the desired alkylbenzene.
This acylation-reduction strategy reliably produces primary alkylbenzenes, which is critical for the synthesis of 1,2-Didecyl-4,5-dimethoxybenzene. chemistrysteps.com
Multi-step Synthetic Routes to 1,2-Didecyl-4,5-dimethoxybenzene, including reduction of corresponding carbonyl compounds
A plausible multi-step synthetic route combines the aforementioned strategies. The process begins with a double Friedel-Crafts acylation of 1,2-dimethoxybenzene, followed by a reduction step.
Plausible Synthetic Pathway:
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Double Friedel-Crafts Acylation | 1,2-dimethoxybenzene, 2+ equivalents of Decanoyl Chloride, AlCl₃ | 1,2-Di(decanoyl)-4,5-dimethoxybenzene |
| 2 | Carbonyl Group Reduction | Hydrazine (NH₂NH₂), KOH, high-boiling solvent (e.g., ethylene glycol) | 1,2-Didecyl-4,5-dimethoxybenzene |
The final and critical step is the reduction of the two carbonyl groups introduced during acylation. Several methods are effective for this transformation:
Wolff-Kishner Reduction : This method involves heating the diketone with hydrazine (H₂N-NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a hydrazone intermediate, and the driving force is the conversion of hydrazine to stable nitrogen gas. masterorganicchemistry.com
Clemmensen Reduction : This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the carbonyl group. It offers an alternative under acidic conditions. chemistrysteps.com
Catalytic Hydrogenation : Aryl alkyl ketones can be reduced to alkylbenzenes via catalytic hydrogenation over a palladium catalyst (H₂/Pd-C). masterorganicchemistry.comlibretexts.org This method is often effective, but care must be taken as it can be incompatible with other functional groups, such as nitro groups, that are also susceptible to reduction. libretexts.org
Comparison of Carbonyl Reduction Methods
| Reduction Method | Reagents | Conditions | Key Advantages/Disadvantages |
|---|---|---|---|
| Wolff-Kishner | Hydrazine (H₂N-NH₂), KOH | Strongly basic, high temperatures | Good for compounds sensitive to acid. |
| Clemmensen | Zinc Amalgam (Zn(Hg)), conc. HCl | Strongly acidic | Good for compounds sensitive to base. |
| Catalytic Hydrogenation | H₂, Pd/C or Pt catalyst | Typically milder conditions | Limited to aryl alkyl ketones; may reduce other functional groups. masterorganicchemistry.comlibretexts.org |
Alternative Synthetic Approaches and Reaction Optimizations
Optimizing the synthesis of 1,2-Didecyl-4,5-dimethoxybenzene involves careful control over regioselectivity and the selection of appropriate catalysts and reaction conditions to maximize the yield of the desired isomer.
Regioselective Synthesis Considerations for Dimethoxybenzene Derivatives
The two methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. In 1,2-dimethoxybenzene (veratrole), the positions ortho to one methoxy group are meta to the other, and the positions para to each methoxy group are positions 4 and 5, respectively.
During the first acylation (or alkylation), the incoming electrophile will preferentially add to the positions para to the methoxy groups (positions 4 or 5) due to less steric hindrance compared to the ortho positions (3 and 6). Once the first decanoyl group is attached at position 4, the ring becomes somewhat deactivated due to the electron-withdrawing nature of the carbonyl group. However, the directing influence of the two methoxy groups will guide the second incoming decanoyl group to the vacant position 5, which is para to the second methoxy group. This directing effect ensures the regioselective formation of the desired 1,2-diacyl-4,5-dimethoxybenzene precursor. scirp.org
Catalyst Systems and Reaction Conditions
The choice of catalyst and reaction conditions is pivotal for the success of Friedel-Crafts reactions.
Catalyst Systems : A wide range of catalysts can be employed. Lewis acids are most common for acylation, with their activity generally decreasing in the order: AlCl₃ > SbCl₅ > FeCl₃ > TiCl₄ > SnCl₄. mercer.edu For alkylations using alcohols as the alkylating agent, strong Brønsted acids like sulfuric acid (H₂SO₄) are often used in combination with a solvent like acetic acid. mercer.edumnstate.eduamherst.edu While effective, these traditional catalysts are often required in stoichiometric amounts and can generate significant waste. Modern research focuses on developing more environmentally friendly and reusable solid acid catalysts, such as certain zeolites and cation-exchange resins like Amberlyst-15, for acylation reactions. researchgate.net
Common Catalysts in Friedel-Crafts Reactions
| Catalyst Type | Examples | Typical Application |
|---|---|---|
| Lewis Acids | AlCl₃, FeCl₃, SbCl₅, SnCl₄, BF₃ | Alkylation and Acylation |
| Brønsted Acids | H₂SO₄, HF, Polyphosphoric Acid | Alkylation with alcohols/alkenes |
| Solid Acids | Zeolites (H-Y, H-β), Amberlyst-15 | Greener alternatives for acylation |
Reaction Conditions : Friedel-Crafts reactions are sensitive to temperature and solvent. Alkylation reactions with dimethoxybenzene are often performed at low temperatures (e.g., in an ice bath) to control the reaction rate and prevent side reactions. mnstate.eduumkc.edu The addition of the catalyst or strong acid is typically done slowly and with continuous stirring to manage the exothermic nature of the reaction. ccsf.eduamherst.edu After the reaction, the mixture is usually quenched by pouring it into ice water to deactivate the catalyst and precipitate the crude product, which is then collected and purified, often by recrystallization from a solvent like methanol. mnstate.eduumkc.edu
Green Chemistry Approaches in Dimethoxybenzene Synthesis
The synthesis of dimethoxybenzene structures is increasingly guided by the principles of green chemistry, which prioritize the use of less hazardous materials and environmentally benign reaction conditions. Traditional methylation processes often rely on toxic reagents like dimethyl sulfate. guidechem.com Modern approaches, however, utilize greener alternatives such as dimethyl carbonate (DMC), which is considered a more environmentally friendly methylating agent. researchgate.net The synthesis of 1,2,3-trimethoxybenzene, an analog, has been successfully achieved using DMC with an ionic liquid catalyst, l-butyl-3-methylimidazolium bromide ([Bmim]Br), reaching a yield of 92.60% under optimized conditions. researchgate.net
Other green strategies include solvent-free etherification of phenols, which proceeds rapidly at low temperatures with high purity and yield. researchgate.net For derivatization reactions, solventless methods have also been developed. For instance, the dibromination of 1,4-dimethoxybenzene can be performed by grinding the starting material with sodium bromide and Oxone® in a mortar and pestle, avoiding the use of hazardous halogenated solvents. chemspider.com Furthermore, water is being explored as a green solvent for reactions involving related aromatic compounds, such as in the synthesis of azoxybenzenes from nitrosobenzenes, demonstrating the potential for aqueous media in these synthetic pathways. nih.gov
Synthesis of Derivatized 1,2-Didecyl-4,5-dimethoxybenzene Scaffolds
The derivatization of the 1,2-dialkoxybenzene scaffold is crucial for tuning its chemical properties and preparing it for further applications. The long alkyl chains in 1,2-Didecyl-4,5-dimethoxybenzene are expected to confer significant solubility in organic solvents. The reactivity of the aromatic ring is largely dictated by the activating methoxy groups, which direct electrophilic substitution to the 4- and 5-positions. Key derivatization strategies include halogenation and nitration.
Halogenation Strategies, including Bromination
Halogenation, particularly bromination, is a fundamental method for functionalizing the dimethoxybenzene core, often serving as a precursor step for creating polymeric materials. chemspider.com The bromination of the closely related analog, 1,2-dimethoxybenzene (veratrole), provides a clear model for the expected reactivity of the didecyl-substituted compound. A common laboratory-scale procedure involves reacting 1,2-dimethoxybenzene with potassium bromate and hydrobromic acid in a solution of acetic acid. oc-praktikum.de This reaction proceeds at room temperature and yields 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de The primary side product is typically the mono-brominated 4-bromo-1,2-dimethoxybenzene. oc-praktikum.de
The crystal structures of halogenated analogs like 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene have been characterized, confirming the substitution pattern. researchgate.net These studies reveal that the spatial organization of the molecules is heavily influenced by halogen-bonding interactions. researchgate.net Greener, solvent-free bromination methods have also been developed for related isomers, such as the reaction of 1,4-dimethoxybenzene with sodium bromide and Oxone®, which yields the dibrominated product in 83% yield after recrystallization. chemspider.com
Table 1: Bromination Reaction Conditions for Dimethoxybenzene Analogs
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Dimethoxybenzene | KBrO₃, HBr (48%) | Acetic Acid | 4,5-Dibromo-1,2-dimethoxybenzene | 61% | oc-praktikum.de |
| 1,4-Dimethoxybenzene | NaBr, Oxone® | None (Solventless) | 2,5-Dibromo-1,4-dimethoxybenzene | 83% | chemspider.com |
Nitration Reactions and Subsequent Transformations
Nitration of the dimethoxybenzene ring introduces nitro groups that are valuable for subsequent chemical transformations. Studies on 1,2-dialkoxybenzenes show that dinitration exhibits remarkable regioselectivity, exclusively yielding the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.gov This high selectivity is believed to result from a reaction mechanism involving a single electron transfer (SET) process, where the regioselectivity is controlled by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov Therefore, the nitration of 1,2-didecyl-4,5-dimethoxybenzene is expected to produce 1,2-didecyl-4,5-dinitrobenzene with high specificity.
The resulting nitro-substituted compounds are useful intermediates. For example, the nitration of 1,4-dimethoxybenzene produces a mixture of dinitro isomers. mdpi.comresearchgate.net These isomers can be separated and then subjected to nucleophilic aromatic substitution reactions. Heating the purified 1,4-dimethoxy-2,5-dinitrobenzene isomer with piperidine or pyrrolidine results in the substitution of one nitro group, yielding the corresponding amine adducts in 76% and 82% yields, respectively. mdpi.comresearchgate.net These transformations highlight the utility of the nitro group as a leaving group to introduce new functional moieties onto the dimethoxybenzene scaffold. mdpi.com
Table 2: Nucleophilic Aromatic Substitution of a Dinitro-dimethoxybenzene Analog
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76% | mdpi.com |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | 82% | mdpi.com |
Formation of Polymeric Precursors and Monomers
Substituted dimethoxybenzenes are valuable precursors for the synthesis of functional polymers. The long decyl chains of 1,2-Didecyl-4,5-dimethoxybenzene would be expected to enhance the solubility of any resulting polymers in common organic solvents. researchgate.net Halogenated derivatives, such as 1,4-dibromo-2,5-dialkoxybenzenes, are established synthons for producing conjugated polymers. chemspider.com For instance, PPV-type polymers can be prepared via a Yamamoto homo-coupling reaction using a dibromide derivative of a dialkoxybenzene. researchgate.net
Another strategy involves introducing polymerizable groups, such as methacrylate, onto the scaffold. The compound 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate serves as a monomer suitable for preparing redox-active polymers. nih.gov Similarly, lignin-derived monomers like 2-methoxy-4-vinylphenol can be used as a platform to prepare functional monomers for radical polymerizations, resulting in thermoplastics with a wide range of thermal properties. researchgate.net These examples demonstrate that by applying appropriate functionalization reactions, such as those involving halogenation or the introduction of vinyl or acrylate groups, the 1,2-didecyl-4,5-dimethoxybenzene scaffold can be converted into a monomer for the synthesis of novel polymeric materials.
Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 1,2 Didecyl 4,5 Dimethoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules in solution. For a compound like 1,2-Didecyl-4,5-dimethoxybenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of its atomic framework.
¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most crucial data for structural confirmation. The expected chemical shifts (δ) are predicted based on the distinct chemical environments of the nuclei within the molecule, drawing comparisons with parent structures like 1,2-dimethoxybenzene (B1683551) and long-chain alkanes. researchgate.netchemicalbook.comchemicalbook.com
The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two long decyl chains. Due to the symmetrical substitution on the benzene (B151609) ring, the two aromatic protons would appear as a singlet. The two methoxy groups are chemically equivalent, as are the two decyl chains, simplifying the spectrum.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For 1,2-Didecyl-4,5-dimethoxybenzene, one would expect to see signals for the four distinct types of aromatic carbons, one signal for the equivalent methoxy carbons, and ten signals for the carbons of the decyl chain.
Predicted ¹H NMR Spectral Data for 1,2-Didecyl-4,5-dimethoxybenzene
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic-H | 6.7-6.9 | s (singlet) | 2H |
| Methoxy (OCH₃) | 3.8-3.9 | s (singlet) | 6H |
| Benzylic (Ar-CH₂) | 2.5-2.7 | t (triplet) | 4H |
| Methylene (B1212753) (-(CH₂)₈-) | 1.2-1.6 | m (multiplet) | 32H |
Predicted ¹³C NMR Spectral Data for 1,2-Didecyl-4,5-dimethoxybenzene
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Aromatic (C-O) | 148-150 |
| Quaternary Aromatic (C-Alkyl) | 130-132 |
| Aromatic (C-H) | 112-114 |
| Methoxy (-OCH₃) | 55-57 |
| Benzylic (Ar-CH₂) | 30-32 |
| Methylene (-(CH₂)₈-) | 22-30 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Conformational and Purity Analysis
To unequivocally confirm the structure and analyze the compound's conformation, advanced 2D NMR experiments are indispensable. harvard.edumemphis.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the benzylic protons and the adjacent methylene protons of the decyl chain, and the sequential couplings along the entire alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to assign the carbon signals based on the more easily interpreted proton spectrum. For example, the aromatic proton singlet would correlate with the aromatic C-H signal in the ¹³C spectrum. bmrb.io
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. Key expected correlations include from the methoxy protons to the aromatic C-O carbon, and from the benzylic (Ar-CH₂) protons to the aromatic C-Alkyl and C-H carbons, confirming the attachment point of the decyl chains. researchgate.net
Solid-State NMR (SSNMR) could be employed to study the conformational properties and packing of 1,2-Didecyl-4,5-dimethoxybenzene in its solid form. The long, flexible decyl chains can adopt various conformations, and SSNMR can provide insights into the crystalline or amorphous nature of the material, molecular packing, and the dynamics of the alkyl chains.
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For 1,2-Didecyl-4,5-dimethoxybenzene (C₂₈H₅₀O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value. This serves as a definitive confirmation of the compound's identity and is a powerful indicator of its purity.
Predicted HRMS Data for 1,2-Didecyl-4,5-dimethoxybenzene
| Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint of the molecular structure. arkat-usa.orgmdpi.com For 1,2-Didecyl-4,5-dimethoxybenzene, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak. The most significant fragmentation pathway would likely be benzylic cleavage—the breaking of the bond between the first and second carbon of the decyl chain—due to the formation of a highly stable resonance-stabilized benzylic cation.
Predicted Key Fragmentation Ions in Mass Spectrometry
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 418 | [M]⁺ | Molecular Ion |
| 291 | [M - C₉H₁₉]⁺ | Benzylic cleavage (loss of nonyl radical) |
| 181 | [C₁₀H₁₃O₂]⁺ | Hypothetical cation from cleavage of one decyl chain and methoxy group rearrangement |
Vibrational Spectroscopy Methods
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. rsc.org
The IR spectrum of 1,2-Didecyl-4,5-dimethoxybenzene would be dominated by strong absorptions corresponding to the C-H stretching of the numerous methylene and methyl groups in the decyl chains. Other key signals would confirm the presence of the aromatic ring and the ether linkages. chemicalbook.comnist.gov
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (Decyl) |
| 1610, 1515 | C=C stretch | Aromatic Ring |
| 1260-1230 | C-O stretch | Aryl Ether |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For 1,2-Didecyl-4,5-dimethoxybenzene, the FTIR spectrum is expected to prominently feature absorptions corresponding to its key structural components: the long aliphatic decyl chains, the aromatic benzene ring, and the methoxy groups. Analysis of the spectrum allows for the confirmation of these groups and thus the verification of the compound's synthesis and integrity.
Key vibrational modes anticipated for 1,2-Didecyl-4,5-dimethoxybenzene include:
Aliphatic C-H Stretches: The two decyl chains provide a significant number of sp³ hybridized C-H bonds. These are expected to produce strong absorption bands in the 2850-2960 cm⁻¹ region.
Aromatic C-H Stretches: The C-H bonds on the benzene ring will absorb in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretches: The vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ range.
C-O Ether Stretches: The methoxy groups (-OCH₃) are characterized by strong C-O stretching vibrations, which are typically observed between 1000 and 1300 cm⁻¹. The specific position can indicate whether the ether is aromatic or aliphatic.
Table 1: Illustrative FTIR Peak Assignments for 1,2-Didecyl-4,5-dimethoxybenzene
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2955 | Strong | Asymmetric C-H Stretch | -CH₃ (Alkyl) |
| ~2925 | Strong | Asymmetric C-H Stretch | -CH₂- (Alkyl) |
| ~2855 | Strong | Symmetric C-H Stretch | -CH₂- (Alkyl) |
| ~1590 | Medium | C=C Stretch | Aromatic Ring |
| ~1505 | Medium | C=C Stretch | Aromatic Ring |
| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂- (Alkyl) |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1030 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecule's vibrations. nih.gov While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. This often means that non-polar bonds and symmetric vibrations, which may be weak in an FTIR spectrum, produce strong signals in a Raman spectrum.
For 1,2-Didecyl-4,5-dimethoxybenzene, Raman spectroscopy is particularly useful for characterizing the carbon skeleton, including the aromatic ring and the long alkyl chains. The C=C bonds of the benzene ring and the C-C backbone of the decyl groups are expected to yield distinct Raman signals, providing a detailed molecular fingerprint. nih.govnih.gov This technique is highly sensitive to the molecule's conformation and symmetry. nih.gov
Table 2: Expected Raman Shifts for 1,2-Didecyl-4,5-dimethoxybenzene
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~1600 | Strong | Aromatic Ring C=C Stretching |
| ~1300 | Medium | Alkyl C-H Deformation |
| ~1170 | Medium | Aromatic C-H In-Plane Bending |
| ~850 | Strong | Ring Breathing Mode (substituted benzene) |
Electronic Spectroscopy and Photophysical Characterization Methodologies
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths of maximum absorbance (λ_max) and the intensity of these absorptions provide valuable information about the electronic structure of the molecule, particularly its conjugated π-systems. libretexts.orguzh.ch
The chromophore in 1,2-Didecyl-4,5-dimethoxybenzene is the substituted benzene ring. The methoxy groups act as auxochromes, electron-donating groups that can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The electronic transitions are typically π → π* transitions associated with the aromatic system. youtube.com The long alkyl chains are electronically insulating and are not expected to significantly influence the position of the main absorption bands, although they ensure solubility in non-polar solvents often used for these measurements.
Table 3: Predicted UV-Visible Absorption Data for 1,2-Didecyl-4,5-dimethoxybenzene in a Non-polar Solvent (e.g., Hexane)
| λ_max (nm) | Type of Transition | Chromophore |
| ~290 | π → π | Substituted Benzene Ring |
| ~230 | π → π | Substituted Benzene Ring |
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy is used to study the light emitted by a substance after it has absorbed photons. libretexts.org When a molecule absorbs light and reaches an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. The resulting emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a Stokes shift).
Aromatic compounds like 1,2-Didecyl-4,5-dimethoxybenzene are often fluorescent. Characterizing its emission spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime provides insight into the nature of its excited states and their deactivation pathways. These properties are highly sensitive to the molecular environment, including solvent polarity.
Table 4: Hypothetical Fluorescence Emission Data for 1,2-Didecyl-4,5-dimethoxybenzene
| Excitation Wavelength (λ_ex) (nm) | Emission Maximum (λ_em) (nm) | Stokes Shift (nm) | Solvent |
| 290 | ~340 | ~50 | Cyclohexane |
Chromatographic and Thermal Analysis Techniques for Material Purity and Behavior
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used primarily to determine the molecular weight and molecular weight distribution of polymers. shimadzu.comyoutube.com The separation mechanism is based on the size of molecules in solution. youtube.com Larger molecules cannot enter the pores of the column's packing material and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.com
For a discrete, small molecule like 1,2-Didecyl-4,5-dimethoxybenzene, GPC does not reveal a molecular weight distribution. Instead, a pure sample will produce a single, sharp peak at a specific retention time. This analysis is still valuable for two main reasons:
Purity Assessment: It can effectively separate the target molecule from any higher molecular weight polymeric impurities or lower molecular weight residual reactants.
Molecular Weight Confirmation: By running a calibration curve with known molecular weight standards (e.g., polystyrene standards), the retention time of the compound's peak can be used to confirm its molecular weight, which is a fixed value. shimadzu.com
If 1,2-Didecyl-4,5-dimethoxybenzene were to be used as a monomer to create a polymer, GPC would be an indispensable tool for characterizing the resulting polymer's average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn). polymerchar.com
Table 5: Expected GPC Results for Pure 1,2-Didecyl-4,5-dimethoxybenzene vs. a Hypothetical Polymer Derived From It
| Sample | Retention Time | Number Average MW (Mn) | Weight Average MW (Mw) | Polydispersity Index (PDI) |
| 1,2-Didecyl-4,5-dimethoxybenzene | Single Sharp Peak | Corresponds to 434.73 g/mol | Corresponds to 434.73 g/mol | ~1.0 |
| Hypothetical Polymer | Broad Peak | e.g., 15,000 g/mol | e.g., 30,000 g/mol | >1.0 (e.g., 2.0) |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile Investigation
Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of a material. mdpi.comnih.gov It functions by continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. nih.govresearchgate.net Any change in mass, whether a loss or a gain, is plotted against temperature, providing a thermogram that reveals key information about the material's decomposition pattern. nih.gov
For a compound like 1,2-Didecyl-4,5-dimethoxybenzene, a TGA analysis would be expected to show high thermal stability. The thermogram would likely exhibit a single, well-defined decomposition step. This is because the molecule is composed of a stable aromatic core and long aliphatic chains, and its decomposition would primarily involve the breaking of C-C and C-O bonds at elevated temperatures. The analysis would pinpoint the onset temperature of decomposition, which is a critical indicator of the material's thermal endurance.
Illustrative TGA Data for 1,2-Didecyl-4,5-dimethoxybenzene
| Parameter | Expected Value | Description |
| Onset Decomposition Temperature (Tonset) | 300 - 350 °C | The temperature at which significant weight loss begins, indicating the start of thermal decomposition. |
| Temperature of Maximum Decomposition Rate (Tpeak) | 350 - 400 °C | The temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative thermogram (DTG) curve. |
| Residual Mass @ 600 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis, which would be expected to be low for a complete decomposition of an organic molecule. |
Note: This data is illustrative and not based on experimental results for the specified compound.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. mdpi.comscilit.com It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference. mdpi.com This allows for the detection of endothermic and exothermic processes, such as melting, crystallization, and glass transitions, providing quantitative information about the temperatures and enthalpies of these transitions. scilit.comgoogle.com
For 1,2-Didecyl-4,5-dimethoxybenzene, DSC analysis would be crucial for identifying its melting point and any other phase transitions it might undergo. The long didecyl chains would likely impart some degree of molecular ordering, potentially leading to crystalline or liquid crystalline phases. A typical DSC thermogram for a crystalline organic solid would show a sharp endothermic peak corresponding to its melting point. The area under this peak is directly proportional to the enthalpy of fusion (ΔHm), which is the energy required to melt the substance.
Illustrative DSC Data for 1,2-Didecyl-4,5-dimethoxybenzene
| Parameter | Expected Value | Description |
| Melting Temperature (Tm) | 80 - 120 °C | The temperature at which the compound transitions from a solid to a liquid state. This would appear as the peak of an endothermic transition. |
| Enthalpy of Fusion (ΔHm) | 40 - 80 J/g | The amount of heat absorbed by the compound during melting. This value provides insight into the degree of crystallinity. |
| Crystallization Temperature (Tc) (on cooling) | 60 - 100 °C | The temperature at which the compound crystallizes from the molten state upon cooling. This would appear as an exothermic peak. |
Note: This data is illustrative and not based on experimental results for the specified compound.
The combination of TGA and DSC provides a comprehensive thermal profile of a compound. While specific experimental data for 1,2-Didecyl-4,5-dimethoxybenzene remains to be reported in the public domain, the principles of these techniques allow for a robust prediction of its thermal behavior, guiding future research and potential applications of this and related materials.
Theoretical and Computational Chemistry Approaches for 1,2 Didecyl 4,5 Dimethoxybenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its consequences for molecular behavior. For a molecule such as 1,2-Didecyl-4,5-dimethoxybenzene, with its combination of an aromatic core and long alkyl chains, these calculations can elucidate the interplay between different structural motifs.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govsamipubco.comnih.govirjweb.com By focusing on the electron density rather than the many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 1,2-Didecyl-4,5-dimethoxybenzene, DFT calculations can predict key electronic parameters that govern its reactivity and stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. nih.govnih.gov The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. samipubco.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and polarizability. samipubco.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov
In the case of dimethoxybenzene derivatives, DFT calculations, often employing functionals like B3LYP, have been shown to provide reliable predictions of these electronic properties. nih.gov For 1,2-Didecyl-4,5-dimethoxybenzene, the electron-donating nature of the methoxy (B1213986) and alkyl groups would be expected to raise the HOMO energy level, making the molecule susceptible to electrophilic attack. The precise values of EHOMO, ELUMO, and ΔE would depend on the chosen functional and basis set, with hybrid functionals like B3LYP often providing a good compromise between accuracy and computational cost. nih.gov
Table 1: Predicted Electronic Properties of Aromatic Compounds from DFT Calculations
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31+G(d,p) | -0.26751 | -0.18094 | 0.08657 |
Note: The data in this table is for illustrative purposes based on similar types of compounds and is not specific to 1,2-Didecyl-4,5-dimethoxybenzene. nih.govscirp.org
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks for molecular properties. For 1,2-Didecyl-4,5-dimethoxybenzene, ab initio calculations could be employed to accurately determine its optimized geometry, dipole moment, and polarizability. These calculations would provide a detailed picture of the molecule's charge distribution and its response to an external electric field. While DFT methods like B3LYP often show better agreement with experimental data for certain properties, ab initio calculations remain a cornerstone of theoretical chemistry for their rigorous, non-empirical nature. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
The long decyl chains of 1,2-Didecyl-4,5-dimethoxybenzene introduce significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the accessible conformations of such molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the potential energy surface and identify low-energy conformers.
For 1,2-Didecyl-4,5-dimethoxybenzene, MD simulations would reveal how the alkyl chains fold and interact with each other and with the aromatic core. These simulations can also provide insights into the intermolecular interactions that govern the bulk properties of the material, such as its packing in a crystal lattice or its behavior in solution. Understanding these non-covalent interactions is crucial for predicting physical properties like melting point and solubility. In related systems, intermolecular interactions such as hydrogen bonds and π-π stacking have been shown to play a crucial role in stabilizing crystal structures. nih.gov
Structure-Reactivity and Structure-Property Relationship (non-biological) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of molecules based on their structural features. For 1,2-Didecyl-4,5-dimethoxybenzene, these models could be used to predict non-biological properties such as its chromatographic retention time, boiling point, or viscosity.
The inputs for these models, known as molecular descriptors, can be derived from computational chemistry calculations. For instance, electronic descriptors like HOMO/LUMO energies and dipole moment, as well as steric descriptors related to the molecule's size and shape, can be correlated with experimental data to build predictive models. These models are valuable for screening large numbers of related compounds and for designing molecules with specific desired properties.
Prediction of Spectroscopic Signatures and Reaction Pathways
Computational chemistry methods can be used to predict various spectroscopic signatures of 1,2-Didecyl-4,5-dimethoxybenzene, which can aid in its experimental characterization. For example, DFT calculations can predict the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. The calculated nuclear magnetic resonance (NMR) chemical shifts can also be compared with experimental data to confirm the molecular structure.
Furthermore, computational methods can be employed to explore potential reaction pathways for the synthesis or degradation of 1,2-Didecyl-4,5-dimethoxybenzene. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics. This information is invaluable for optimizing reaction conditions and for understanding the mechanisms of chemical transformations. For instance, the reactivity of the aromatic ring towards electrophilic substitution could be investigated by modeling the approach of an electrophile and calculating the energy profile of the reaction.
Exploration of Advanced Materials and Non Biological Applications of 1,2 Didecyl 4,5 Dimethoxybenzene Derivatives
Organic Electronics and Optoelectronic Materials
Derivatives of 1,2-Didecyl-4,5-dimethoxybenzene are of growing interest in the field of organic electronics due to their potential to form self-assembling molecular architectures with favorable electronic properties. The interplay between the flexible didecyl chains and the rigid, electron-rich dimethoxybenzene core can be leveraged to control the morphology and electronic coupling in thin films, which are crucial for the performance of optoelectronic devices.
Charge Transport Properties in Molecular Architectures
The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics of the active materials. In molecular architectures based on 1,2-Didecyl-4,5-dimethoxybenzene derivatives, the long alkyl chains play a crucial role in dictating the solid-state packing, which in turn governs the charge mobility. Theoretical studies based on first-principles calculations have shown that molecular packing forces can significantly influence the rigidity of flexible organic molecules, thereby decreasing the internal reorganization energy and enhancing charge transport. nih.gov While specific charge mobility values for 1,2-Didecyl-4,5-dimethoxybenzene are not extensively reported, related studies on dialkoxybenzene derivatives provide valuable insights. The charge transfer rate, a key parameter for mobility, can be determined using methods like the Energy-Splitting-in-Dimer (KT-ESD) method, which calculates the electronic coupling between adjacent molecules. nih.gov The goal is to achieve ordered molecular assemblies where the π-conjugated cores are sufficiently close to facilitate efficient charge hopping, while the alkyl chains provide solubility and processability.
Application in Organic Solar Cells (as donor building blocks or processing additives)
In the realm of organic solar cells (OSCs), derivatives of 1,2-Didecyl-4,5-dimethoxybenzene can be envisioned to function primarily as electron donor materials or as processing additives. The dimethoxybenzene core is electron-rich, a key characteristic for a donor material in a bulk heterojunction (BHJ) solar cell, where it is blended with an electron acceptor material. mdpi.com The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation and for achieving a high open-circuit voltage (Voc). For instance, a small molecule donor, DVB-T-ID, incorporating a dimethoxy vinylbenzene unit, exhibited a suitable HOMO level of -5.32 eV. researchgate.net
The long didecyl chains of 1,2-Didecyl-4,5-dimethoxybenzene would enhance solubility in organic solvents, facilitating solution-based processing techniques like spin-coating, which are desirable for large-area and low-cost device fabrication. nih.gov Furthermore, these alkyl chains can influence the morphology of the donor-acceptor blend, which is a critical factor for achieving high power conversion efficiencies (PCEs). researchgate.net The nanoscale phase separation between the donor and acceptor domains is essential for efficient exciton (B1674681) dissociation and charge transport. In some cases, molecules with long alkyl chains can act as processing additives, helping to control the blend morphology and improve device performance, even when not being the primary donor. nih.gov
| Parameter | Value | Significance in OSCs |
| HOMO Level | ~ -5.3 eV (estimated) | Influences the open-circuit voltage (Voc) and driving force for exciton dissociation. |
| LUMO Level | ~ -3.2 eV (estimated) | Determines the electron affinity and compatibility with acceptor materials. |
| Solubility | High in organic solvents | Enables solution-based processing for low-cost, large-area device fabrication. |
| Morphology Control | Potential to influence donor-acceptor phase separation | Critical for efficient charge generation and collection. |
Role in Organic Light-Emitting Diodes (OLEDs)
In organic light-emitting diodes (OLEDs), materials with specific energy levels and charge transport properties are required for efficient light emission. While there is no direct report on the use of 1,2-Didecyl-4,5-dimethoxybenzene in OLEDs, its derivatives could potentially serve as host materials in the emissive layer or as components of the charge-transport layers. researchgate.net
The design of materials for OLEDs often involves creating a rigid molecular structure to minimize non-radiative decay pathways and enhance emission efficiency. For example, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde forms highly efficient emitting crystals due to its rigid structure. nih.gov The flexible didecyl chains in 1,2-Didecyl-4,5-dimethoxybenzene might be less ideal for achieving high solid-state luminescence, but they could be advantageous for solution-processed OLEDs where solubility is a key concern. The development of bipolar host materials, which can transport both holes and electrons effectively, is an active area of research. researchgate.net
Redox-Active Materials for Energy Storage Systems (e.g., Flow Batteries)
The reversible oxidation and reduction of organic molecules make them attractive candidates for energy storage applications, particularly in non-aqueous redox flow batteries (RFBs). rsc.org Derivatives of 1,2-Didecyl-4,5-dimethoxybenzene, with their electron-rich aromatic core, can be designed to function as the active component in the positive electrolyte (catholyte) of such batteries.
Design Principles for Stable Redox Shuttles
A key challenge in developing organic RFBs is the stability of the redox-active species in their charged (oxidized or reduced) state. For catholyte materials based on dimethoxybenzene derivatives, the primary failure mechanism is often parasitic side reactions of the radical cation formed upon oxidation. umich.edu The design of stable redox shuttles, therefore, focuses on sterically protecting the aromatic ring to inhibit these degradation pathways.
The introduction of bulky substituents, such as tert-butyl groups, at positions ortho to the methoxy (B1213986) groups has been a successful strategy. ossila.com For instance, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) is a well-established redox shuttle molecule. ossila.com In the case of 1,2-Didecyl-4,5-dimethoxybenzene, the long alkyl chains at the 1 and 2 positions would provide some steric hindrance, but their flexibility might be less effective than the rigid bulk of tert-butyl groups.
Another design principle is to increase the solubility of the redox-active molecule in the electrolyte to achieve high energy densities. The didecyl chains would significantly enhance the solubility of the dimethoxybenzene core. Furthermore, breaking the symmetry of the molecule can sometimes lead to improved performance. Asymmetric derivatives of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) have been shown to exhibit good stability and are suitable for overcharge protection in lithium-ion batteries. researchgate.net The design of next-generation redox-active materials also incorporates sustainability considerations, aiming for molecules that are not only high-performing but also environmentally benign. elsevierpure.comresearchgate.net
Electrochemical Performance Characterization
The electrochemical performance of a potential redox-active material is evaluated using techniques such as cyclic voltammetry and galvanostatic cycling. Cyclic voltammetry provides information about the redox potential, electrochemical reversibility, and stability of the molecule. For dimethoxybenzene derivatives, the oxidation potential is typically in a range suitable for high-voltage catholytes. For example, DDB has a redox potential of 3.9 V vs. Li/Li+. ossila.com
The long-term stability of the material is assessed through extended charge-discharge cycling in a flow cell. A stable material will exhibit minimal capacity fade over hundreds of cycles. The stability of the radical cation of dialkoxybenzene derivatives has been shown to be solvent-dependent, with longer half-lives observed in less polar solvents like dichloromethane. umich.edu However, practical electrolytes require a balance of properties, including conductivity and safety.
The table below summarizes key electrochemical parameters for a related, well-characterized dialkoxybenzene derivative, which can serve as a benchmark for evaluating new materials like 1,2-Didecyl-4,5-dimethoxybenzene derivatives.
| Compound | Redox Potential (V vs. Li/Li+) | Key Features |
| 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) | 3.9 | Benchmark redox shuttle, excellent stability, moderate solubility. ossila.com |
| 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | 4.25 | Higher redox potential, stable, provides overcharge protection. researchgate.net |
| 2,3-dimethyl-1,4-dimethoxybenzene (23DDB) | ~3.8 (estimated) | Favorable electrochemical characteristics, good gravimetric capacity. rsc.org |
The development of new redox-active materials based on the 1,2-Didecyl-4,5-dimethoxybenzene scaffold would involve synthesizing the compound and then systematically characterizing its electrochemical properties to assess its potential for use in high-performance, long-lasting redox flow batteries.
Catalysis and Mediators in Chemical Transformations
While direct catalytic applications of 1,2-didecyl-4,5-dimethoxybenzene are not extensively documented in publicly available research, the broader class of dimethoxybenzene derivatives has shown significant promise as redox mediators. Redox mediators are compounds that facilitate electrochemical reactions by acting as electron carriers. acs.org This capability is crucial in various applications, from enhancing the performance of batteries to participating in biological electron transfer processes.
The core 1,2-dimethoxybenzene (B1683551) structure is a key component in molecules that can undergo reversible oxidation and reduction. For instance, derivatives like 4,5-dimethoxy-1,2-benzenediol (DMC) and 2,5-dimethoxy-1,4-benzenediol (DMH), synthesized by the brown rot fungus Gloeophyllum trabeum, have been identified as effective ferric chelators and redox-cycling molecules. nih.gov These compounds can act as electron transport carriers, for example, in Fenton's reactions, which involve the generation of highly reactive hydroxyl radicals. nih.gov This suggests that the 4,5-dimethoxybenzene moiety is a viable scaffold for designing redox mediators.
In the context of energy storage, 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) has been established as a benchmark redox shuttle molecule for overcharge protection in lithium-ion batteries (LIBs). ossila.com DDB exhibits outstanding electrochemical reversibility and stability, undergoing a stable redox reaction that protects the battery from damage during overcharging. ossila.com The performance of such redox mediators is influenced by their physicochemical properties, including their reduction potential and solubility in the electrolyte.
For 1,2-didecyl-4,5-dimethoxybenzene, the two long decyl chains would significantly enhance its lipophilicity. This property would make it highly soluble in non-polar environments, such as the organic electrolytes used in LIBs or in biphasic catalytic systems where a non-polar phase is present. The long alkyl chains could also influence the molecule's interaction with electrode surfaces or other components in a catalytic system. While specific studies are needed to confirm its efficacy, the established redox activity of the dimethoxybenzene core, combined with the solubility-enhancing properties of the didecyl chains, suggests that 1,2-didecyl-4,5-dimethoxybenzene could function as a specialized redox mediator in non-aqueous environments.
| Compound | Application | Key Findings | Reference |
| 4,5-Dimethoxy-1,2-benzenediol (DMC) | Ferric chelator, redox-cycling molecule | Acts as an electron transport carrier in Fenton's reactions. | nih.gov |
| 2,5-Dimethoxy-1,4-benzenediol (DMH) | Ferric chelator, redox-cycling molecule | Functions as an electron transport carrier. | nih.gov |
| 1,4-Di-tert-butyl-2,5-dimethoxybenzene (DDB) | Redox shuttle for LIBs | Provides high-rate overcharge protection with excellent electrochemical stability. | ossila.com |
Polymer Science and Macromolecular Engineering
The incorporation of specific molecular units into polymer backbones is a fundamental strategy for tuning the properties of advanced materials. The 1,2-didecyl-4,5-dimethoxybenzene moiety offers a unique combination of a rigid, electron-rich aromatic core and long, flexible alkyl chains, making it an interesting candidate for integration into conjugated polymers.
Integration into Conjugated Polymer Backbones
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are central to the field of organic electronics. The electronic and physical properties of these polymers can be precisely controlled by modifying their chemical structure. Introducing units like 1,2-didecyl-4,5-dimethoxybenzene can be achieved through various polymerization techniques, such as Stille coupling or direct arylation polymerization (DAP). mdpi.comnih.gov
The dimethoxybenzene unit, being electron-rich, can act as a donor moiety in a donor-acceptor (D-A) type conjugated polymer architecture. nih.gov This design is widely used to create low bandgap polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-donating nature of the dimethoxybenzene unit would influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for device performance.
While direct examples of polymers containing the 1,2-didecyl-4,5-dimethoxybenzene unit are not prevalent in the reviewed literature, the synthesis of conjugated polymers incorporating various dialkoxybenzene and dialkoxynaphthalene derivatives is well-established. nih.gov These studies demonstrate that the alkoxy side chains are crucial for ensuring solubility of the resulting polymer, which is a prerequisite for solution-based processing of thin films for electronic devices. mdpi.com
Influence of Alkyl Chains on Polymer Morphology and Solution Processing
The two long decyl chains of 1,2-didecyl-4,5-dimethoxybenzene would play a critical role in determining the properties of a conjugated polymer incorporating this unit. The influence of long alkyl side chains on conjugated polymers has been a subject of extensive research.
Solubility and Solution Processing: One of the primary functions of long alkyl chains is to enhance the solubility of the conjugated polymer in common organic solvents. mdpi.comresearchgate.net Good solubility is essential for solution-processing techniques like spin-coating or printing, which are used to fabricate large-area and flexible electronic devices. researchgate.netpsu.edu The didecyl chains would effectively prevent the aggregation and precipitation of the rigid polymer backbone during synthesis and processing. acs.org
Morphology and Interchain Packing: The length and branching of alkyl side chains significantly impact the solid-state morphology of the polymer film. researchgate.netrsc.org This includes the degree of crystallinity, the orientation of the polymer backbones (edge-on vs. face-on), and the π-π stacking distance between polymer chains. rsc.orgrsc.org These morphological features are directly linked to the charge transport properties of the material.
Longer alkyl chains can increase the distance between polymer backbones, which might reduce interchain charge hopping. researchgate.net However, they can also promote self-assembly and the formation of well-ordered domains, which can be beneficial for charge mobility. For instance, studies on poly(diketopyrrolopyrrole-alt-quaterthiophene) have shown that the length of the alkyl side chains controls the formation of different semi-crystalline phases, each with distinct optical and electronic properties. rsc.orgrsc.org The presence of long didecyl chains would likely induce a face-on orientation of the polymer backbone with respect to the substrate, which is often desirable for applications in OPVs. rsc.orgrsc.org
Mechanical Properties: The introduction of long, flexible alkyl chains can also improve the mechanical properties of conjugated polymers, such as their flexibility and stretchability. acs.org This is particularly important for the development of flexible and wearable electronic devices. The long alkyl chains can act as a plasticizer, reducing the brittleness of the polymer film.
| Property | Influence of Long Alkyl Chains (e.g., Didecyl) | Consequence for Polymer | References |
| Solubility | Increased solubility in organic solvents. | Enables solution-based processing for large-area devices. | mdpi.comresearchgate.netresearchgate.net |
| Molecular Weight | Can enable the synthesis of higher molecular weight polymers by preventing premature precipitation. | Higher molecular weight often leads to improved mechanical properties and film formation. | acs.org |
| Film Morphology | Influences interchain packing, backbone orientation (edge-on vs. face-on), and crystallinity. | Directly impacts charge transport, optical absorption, and overall device performance. | researchgate.netrsc.orgrsc.org |
| Mechanical Properties | Can enhance flexibility and stretchability. | Suitable for flexible and wearable electronic applications. | acs.org |
Future Research Directions and Unexplored Avenues for 1,2 Didecyl 4,5 Dimethoxybenzene
Development of Novel Synthetic Routes
The synthesis of long-chain alkylated aromatics typically involves Friedel-Crafts alkylation. nih.govwikipedia.org For 1,2-Didecyl-4,5-dimethoxybenzene, this would likely involve reacting 1,2-dimethoxybenzene (B1683551) (veratrole) with either 1-decene (B1663960) or 1-chlorodecane (B1663957) in the presence of a Lewis acid or strong acid catalyst. However, classical Friedel-Crafts reactions are often associated with limitations such as catalyst waste, low regioselectivity, and the potential for polyalkylation. rsc.org
Future research should pivot towards developing more sophisticated and sustainable synthetic methodologies. hilarispublisher.com A key area of exploration would be the use of heterogeneous catalysts, such as zeolites. Zeolites like Y and beta have demonstrated effectiveness and selectivity in the alkylation of aromatics with long-chain alkenes, offering advantages in catalyst recovery and waste reduction. mdpi.com Investigating the activity of various zeolite structures could optimize the selective dialkylation of 1,2-dimethoxybenzene at the 4 and 5 positions, minimizing unwanted isomers. Further research could also explore novel catalytic systems, including transition-metal catalysts, which have become powerful tools for constructing carbon-carbon bonds with high precision and efficiency. hilarispublisher.commdpi.com The development of cost-effective and green synthetic approaches is a recurring theme in modern chemistry, with various catalysts being explored for similar transformations. nih.gov
| Proposed Research Area | Rationale | Potential Methods & Catalysts |
| Zeolite-Catalyzed Alkylation | Improve catalyst reusability and reduce waste compared to traditional Lewis acids. Enhance regioselectivity. | H-BEA, H-Y, Mordenite zeolites with 1-decene. |
| Transition-Metal Catalysis | Achieve higher efficiency and control over the alkylation process. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) using pre-functionalized reagents. |
| Solvent-Free Synthesis | Reduce environmental impact and simplify product purification. | Investigate solid-state or high-temperature melt reactions, potentially with microwave assistance. |
Advanced Characterization Beyond Current Capabilities
The basic characterization of a novel compound like 1,2-Didecyl-4,5-dimethoxybenzene would involve standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). However, to fully understand its potential for material applications, more advanced characterization is necessary.
Given the complexity of alkylation reaction products, which can include a mixture of isomers and poly-alkylated species, advanced analytical techniques are required. chemrxiv.org Future work should employ multi-dimensional chromatography, such as two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS), to achieve high-resolution separation and identification of all components in the crude reaction mixture. This technique is invaluable for characterizing complex hydrocarbon samples. chemrxiv.org
Beyond compositional analysis, understanding the solid-state properties is crucial. While crystallographic data exists for related dialkoxybenzene derivatives nih.govnih.gov, the influence of long, flexible alkyl chains on crystal packing is a key unknown. Advanced solid-state NMR and single-crystal X-ray diffraction studies would provide critical insights into the molecule's three-dimensional structure, intermolecular interactions, and polymorphism. These structural details are fundamental to predicting and understanding the macroscopic properties of the material.
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the formation and potential degradation of 1,2-Didecyl-4,5-dimethoxybenzene is essential for optimizing its synthesis and predicting its stability in various applications.
The primary formation reaction, electrophilic aromatic substitution (SEAr), warrants detailed investigation. scirp.org Computational studies, specifically using Density Functional Theory (DFT), could elucidate the reaction pathway, map the free energy landscape, and explain the regioselectivity, clarifying why the decyl groups add to the 4 and 5 positions. scirp.orgresearchgate.net Such studies can also predict the likelihood of forming kinetic versus thermodynamic products under different conditions. scirp.org
Another critical area is the study of the molecule's stability, particularly the cleavage of its ether bonds. Ethers are known to be cleaved by strong acids via SN1 or SN2 mechanisms, depending on the structure. mdma.chmasterorganicchemistry.comlibretexts.org Mechanistic studies on the acid-catalyzed cleavage of the methoxy (B1213986) groups in 1,2-Didecyl-4,5-dimethoxybenzene would be vital to define its operational limits in acidic environments. Understanding the kinetics and thermodynamics of this degradation pathway is crucial for applications where chemical stability is paramount.
Exploration of New Non-Biological Material Applications
The unique molecular architecture of 1,2-Didecyl-4,5-dimethoxybenzene—a semi-rigid aromatic core flanked by two long, flexible hydrocarbon chains—suggests its potential utility in several non-biological material applications.
High-Performance Lubricants and Flow Modifiers: The long alkyl chains are characteristic of lubricant base oils and additives. Research could explore its properties as a synthetic lubricant, focusing on viscosity, thermal stability, and friction-reducing capabilities. Its aromatic core could impart specific solubility and film-forming properties.
Phase-Change Materials (PCMs) for Thermal Energy Storage: The two decyl chains could allow for significant latent heat storage during melting and crystallization. The melting point could potentially be tuned by modifying the alkyl chain length, making it a candidate for applications in thermal regulation and energy storage.
Redox Shuttle Additives for Batteries: A structurally related compound, 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392), has been successfully used as a redox shuttle for overcharge protection in lithium-ion batteries. ossila.com The dimethoxybenzene core is redox-active. Future research should investigate the electrochemical properties of 1,2-Didecyl-4,5-dimethoxybenzene, including its redox potential, reversibility, and stability, to assess its suitability for similar applications in next-generation energy storage systems.
Synergistic Approaches Combining Experimental and Computational Studies
The most efficient path to unlocking the potential of 1,2-Didecyl-4,5-dimethoxybenzene lies in a synergistic approach that tightly integrates experimental synthesis and characterization with computational modeling. youtube.comosti.govfrontiersin.org This combined strategy can accelerate discovery and provide deeper insights than either method could alone. acs.orgresearchgate.net
Atomistic simulations can offer unprecedented insights into atomic-scale behavior. frontiersin.org For instance, DFT calculations can be employed to predict spectroscopic signatures (NMR, IR), aiding in the experimental verification of the synthesized product. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to model the bulk properties of the material, such as viscosity, density, and thermal conductivity, providing a theoretical basis to guide the exploration of its applications as a lubricant or PCM. nih.gov
In the context of synthesis, computational chemistry can help screen potential catalysts and reaction conditions to predict which routes are most likely to be successful, thereby saving significant experimental time and resources. hilarispublisher.com By simulating reaction intermediates and transition states, a more complete mechanistic picture can be developed, leading to rational optimization of the synthesis. scirp.org This interplay between prediction and validation is a cornerstone of modern materials science. youtube.comosti.gov
Q & A
Q. What are the standard synthetic routes for 1,2-Didecyl-4,5-dimethoxybenzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of 4,5-dimethoxybenzene derivatives. For example, Friedel-Crafts alkylation using decyl halides and Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimization includes:
- Temperature control : Reactions at 0–25°C to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance electrophilic substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
- Yield improvement : Stepwise addition of alkylating agents to avoid over-substitution.
Q. What spectroscopic techniques are most effective for characterizing 1,2-Didecyl-4,5-dimethoxybenzene, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR : Two singlets for aromatic protons (δ ~6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm). Decyl chains show peaks at δ 0.8–1.5 ppm (terminal CH₃ and CH₂ groups) .
- ¹³C NMR : Aromatic carbons (δ ~110–150 ppm), methoxy carbons (δ ~55 ppm), and aliphatic carbons (δ ~14–35 ppm).
- Mass spectrometry (MS) : Molecular ion peak [M⁺] at m/z 434 (C₃₂H₅₈O₂). Fragmentation patterns confirm alkyl chain loss.
- X-ray diffraction : For crystal structure analysis, use SHELXL for refinement. Anticipate layered packing due to van der Waals interactions between decyl chains .
Advanced Research Questions
Q. How do the decyl substituents influence crystal packing and intermolecular interactions compared to halogenated analogs (e.g., 1,2-dibromo-4,5-dimethoxybenzene)?
- Methodological Answer :
- Halogenated analogs : Dominated by halogen bonding (C–X⋯O, X = Br, I) and π–π stacking, forming rigid networks .
- Didecyl derivative : Van der Waals interactions between long alkyl chains dominate, leading to lamellar structures. Use PLATON to analyze packing motifs.
- Experimental design : Compare single-crystal XRD data (space group, unit cell parameters) of halogenated vs. alkylated derivatives. For example, halogenated compounds crystallize in triclinic P1 (α, β, γ ~98–104°), while didecyl analogs may adopt orthorhombic systems due to chain alignment .
Q. What role does 1,2-Didecyl-4,5-dimethoxybenzene play in designing lithium-ion conductive materials, and how can its structure be modified to enhance ionic mobility?
- Methodological Answer :
- Lithium coordination : Methoxy groups act as electron donors to Li⁺ ions, forming conductive pathways. Replace decyl chains with shorter alkyl groups (e.g., methyl) to reduce steric hindrance and improve Li⁺ mobility .
- Structural modification : Introduce polar substituents (e.g., –SO₃H) to enhance ionic dissociation. Monitor conductivity via impedance spectroscopy.
- Data from analogs : [Li{N(SO₂CF₃)₂}{C₆H₄(OCH₃)₂}₂] exhibits σ ~10⁻⁴ S/cm at 25°C; didecyl derivatives may achieve higher σ with optimized chain flexibility .
Q. How can researchers resolve discrepancies in reported solubility data across solvent systems?
- Methodological Answer :
- Controlled experiments : Measure solubility in solvents of varying polarity (e.g., hexane, ethanol, DMSO) at 25°C. Use UV-Vis spectroscopy to quantify saturation concentrations.
- Contradiction analysis : Discrepancies may arise from impurities (e.g., residual alkyl halides). Purify via recrystallization and validate purity by HPLC (C18 column, acetonitrile/water mobile phase).
- Documentation : Report solvent grade, temperature, and agitation method to ensure reproducibility .
Key Recommendations for Researchers
- Synthesis : Prioritize stepwise alkylation to avoid byproducts.
- Characterization : Combine XRD with DFT calculations to predict packing motifs.
- Applications : Explore doped variants for energy storage or catalysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
